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Boc-S-carboxyethyl-L-cysteine

Cat. No.: B13716274
M. Wt: 293.34 g/mol
InChI Key: INXYKJRLTVBOFZ-ZETCQYMHSA-N
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Description

Contextualization as a Protected Cysteine Derivative in Organic and Bio-Organic Chemistry

In the realm of chemical synthesis, reactive functional groups often need to be temporarily masked or "protected" to prevent unwanted side reactions. The thiol group of cysteine is highly reactive and susceptible to oxidation and alkylation. rsc.orgchemimpex.com Boc-S-carboxyethyl-L-cysteine is a prime example of a protected cysteine derivative. The tert-butoxycarbonyl (Boc) group on the nitrogen atom and the carboxyethyl group on the sulfur atom serve distinct protective functions.

The Boc group is a widely used acid-labile protecting group for the α-amino group of amino acids. rsc.org Its introduction in 1957 was a pivotal moment in peptide chemistry. rsc.org This protection is crucial during the formation of peptide bonds, which involve coupling the carboxyl group of one amino acid with the amino group of another. rsc.orgucl.ac.uk

The S-alkylation of the cysteine thiol group to introduce the carboxyethyl moiety serves a dual purpose. It prevents the highly nucleophilic thiol from engaging in undesirable side reactions and introduces a new functional handle—a carboxylic acid—which can be utilized for further modifications. researchgate.netacs.org This strategic protection allows chemists to precisely control chemical reactions and build complex molecular architectures. rsc.orgresearchgate.net

Significance in the Synthesis and Modification of Peptides and Proteins

The unique structure of this compound makes it a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. rsc.orgucl.ac.uk In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. ucl.ac.uk The use of protected amino acids like this compound is essential to ensure the correct sequence and prevent unwanted branching or side reactions. rsc.orgucl.ac.uk

Beyond de novo peptide synthesis, this compound is significant for the post-translational modification of proteins. The ability to introduce specific chemical groups at defined positions within a protein is crucial for studying protein function, developing new therapeutic agents, and creating novel biomaterials. nih.govacs.org The carboxyethyl group on the cysteine residue can be used as a point of attachment for various molecules, including fluorescent tags, affinity labels, or drug payloads. researchgate.netnih.gov This targeted modification allows researchers to probe biological processes with high precision. nih.govacs.org

Overview of Research Paradigms Relevant to S-Alkylated Cysteine Derivatives

Research involving S-alkylated cysteine derivatives, such as this compound, encompasses a broad range of scientific inquiry. A significant area of focus is the development of new methods for the selective modification of cysteine residues in peptides and proteins. researchgate.netnih.gov This includes exploring novel alkylating agents and reaction conditions to achieve high efficiency and specificity. researchgate.net

Another important research paradigm is the use of these derivatives to create peptides and proteins with enhanced or novel properties. For instance, S-alkylation can be used to introduce functionalities that improve the stability, bioavailability, or therapeutic efficacy of a peptide drug. acs.orgnih.gov Furthermore, the study of naturally occurring S-alkylated cysteine derivatives and their biological roles provides insights into metabolic pathways and potential new drug targets. nih.govresearchgate.net

Recent advancements have also focused on photocatalytic and radical-based approaches for the desulfurative alkylation of cysteine derivatives, offering new avenues for creating unnatural amino acids and peptides. acs.org

Historical Context and Evolution of Academic Inquiry into Carboxyethyl Cysteine Analogues

The study of cysteine and its derivatives has a rich history intertwined with the development of peptide chemistry. The discovery of mercapturic acids in 1879 marked an early milestone in understanding how organisms metabolize foreign compounds through conjugation with cysteine.

The advent of modern analytical techniques, such as HPLC/MS and NMR spectroscopy, in the latter half of the 20th century, revolutionized the study of cysteine conjugates like S-carboxyethyl-L-cysteine. These tools allowed for the precise identification and quantification of these molecules in biological samples, shedding light on their metabolic fates and biological significance.

The development of solid-phase peptide synthesis by Merrifield in 1963, along with the introduction of protecting groups like Boc and Fmoc, provided the synthetic framework for incorporating modified amino acids, including carboxyethyl cysteine analogues, into peptides. rsc.org This has enabled researchers to systematically investigate the structure-activity relationships of these modified peptides.

More recently, research has expanded to explore the roles of carboxyethyl cysteine derivatives in various biological contexts, from their formation as byproducts of reactions with cellular metabolites to their potential as biomarkers for disease. acs.orgiris-biotech.de The ongoing exploration of these analogues continues to yield new insights into fundamental biological processes and to drive the development of innovative biotechnological and therapeutic applications.

Research Findings on this compound and Related Compounds

Compound Key Research Area Notable Findings References
This compound Peptide SynthesisServes as a protected building block in solid-phase peptide synthesis (SPPS). The Boc and carboxyethyl groups prevent unwanted side reactions of the amino and thiol groups, respectively. rsc.orgucl.ac.uk
S-Alkylated Cysteine Derivatives Protein ModificationUsed to introduce biochemical probes and other modifications to study protein function and for therapeutic applications. Methodologies exist for both solution and solid-phase modifications. researchgate.netnih.gov
S-Carboxymethyl-L-cysteine Biological and Chemical StudiesKnown for nearly 80 years and used in various applications, including respiratory medicine. Its metabolism is complex and can be influenced by individual genetic factors. Can be formed by the reaction of glyoxal (B1671930) with cysteine residues. acs.orgresearchgate.net
Carboxyethyl Cysteine Analogues Metabolism and ToxicologyS-(2-Carboxyethyl)-L-cysteine is found in some plants and can be formed in humans from exposure to acrylamide (B121943). It has been studied for its effects on protein utilization and its potential antioxidant properties. nih.govresearchgate.netmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO6S B13716274 Boc-S-carboxyethyl-L-cysteine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO6S

Molecular Weight

293.34 g/mol

IUPAC Name

(2R)-3-(2-carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C11H19NO6S/c1-11(2,3)18-10(17)12-7(9(15)16)6-19-5-4-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1

InChI Key

INXYKJRLTVBOFZ-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCCC(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCCC(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Boc S Carboxyethyl L Cysteine

Stereoselective Synthesis of S-(2-Carboxyethyl)-L-Cysteine Precursors

The creation of the S-(2-carboxyethyl)-L-cysteine core is a critical first step, with stereoselectivity being a paramount consideration to ensure the biological relevance of the final product.

Chemical Routes from L-Cysteine and Related Thiol Precursors

The most direct and established method for synthesizing S-(2-carboxyethyl)-L-cysteine involves the reaction of L-cysteine with acrylic acid. mdpi.comnih.gov This synthesis is typically carried out in an aqueous solution containing sodium hydroxide, followed by acidification with acetic acid to precipitate the product. mdpi.com The reaction proceeds via a Michael addition, where the thiol group of cysteine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of acrylic acid. This method is advantageous due to the ready availability and relatively low cost of the starting materials. google.com

Alternative approaches have utilized related thiol precursors. For instance, the reaction of β-chloro-DL-alanine with thioacetic acid has been explored for the synthesis of S-carboxymethyl-DL-cysteine, a structurally similar compound. google.com Furthermore, the use of chiral auxiliaries, such as bicyclic oxazolidinones derived from L-cysteine, allows for highly diastereoselective alkylation at the Cα position, offering a pathway to modified cysteines with controlled stereochemistry. doi.org This "self-regeneration of stereocentres" (SRS) principle involves the temporary creation of a new stereocenter to guide the formation of the desired stereoisomer at the original chiral center. doi.org

Electrochemical Approaches for Related S-Carboxymethyl-L-Cysteine

While direct electrochemical synthesis of S-(2-carboxyethyl)-L-cysteine is not extensively documented, the electrochemical synthesis of the closely related S-carboxymethyl-L-cysteine provides valuable insights into potential alternative synthetic strategies. This method involves the electrochemical reduction of L-cystine to L-cysteine. core.ac.ukgoogle.com The generated L-cysteine can then react with monochloroacetic acid in a basic medium to yield S-carboxymethyl-L-cysteine. core.ac.uk

A significant advantage of this electrochemical approach is the avoidance of metallic reducing agents like zinc or tin, which can lead to product contamination with metal ions. core.ac.uk The process can be scaled up for industrial production, as demonstrated by the synthesis of large quantities of S-carboxymethyl-L-cysteine at a pilot plant. ua.es Furthermore, a one-step electrochemical process has been developed where the reduction of L-cystine to L-cysteine occurs in the presence of monochloroacetate anions, streamlining the synthesis. core.ac.uk This "green" method offers high material and current yields and minimizes environmental impact. ua.es

Strategic Incorporation of the tert-Butoxycarbonyl (Boc) N-Protecting Group

The protection of the amino group of S-(2-carboxyethyl)-L-cysteine is crucial for its application in peptide synthesis, preventing unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose.

Established Methodologies for Amino Acid Protection in Peptide Synthesis

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.orgjk-sci.com This reaction can be performed under aqueous or anhydrous conditions. organic-chemistry.org Common bases used include triethylamine (B128534) (TEA) in solvents like tetrahydrofuran (B95107) (THF) or a mixture of acetone (B3395972) and water. google.comjk-sci.com The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O. jk-sci.com

Several catalysts and solvent systems have been developed to optimize this protection step. For example, iodine has been shown to be an effective catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org Ionic liquids have also been employed as catalysts, activating the (Boc)₂O through hydrogen bonding. organic-chemistry.org An environmentally friendly method utilizes polyethylene (B3416737) glycol (PEG-400) as a recyclable reaction medium. tandfonline.com The Boc group is valued for its stability under a wide range of conditions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). jk-sci.com

Reagent/ConditionDescription
(Boc)₂O Di-tert-butyl dicarbonate, the standard reagent for introducing the Boc protecting group. organic-chemistry.orgjk-sci.com
Base (e.g., TEA, NaOH) Used to facilitate the reaction between the amino acid and (Boc)₂O. organic-chemistry.orgjk-sci.comtandfonline.com
Solvent (e.g., THF, Acetone/Water) Provides the reaction medium. google.comjk-sci.com
Catalyst (e.g., Iodine, Ionic Liquid) Can be used to enhance the reaction rate and efficiency. organic-chemistry.org
PEG-400 An environmentally friendly and recyclable reaction medium. tandfonline.com
Trifluoroacetic Acid (TFA) A common reagent for the removal of the Boc protecting group. jk-sci.com

Considerations for Orthogonal Protecting Group Strategies

In the synthesis of complex peptides, the use of orthogonal protecting groups is essential. fiveable.me Orthogonality refers to the ability to selectively remove one protecting group in the presence of others. biosynth.comiris-biotech.de The Boc group is a key component of one of the major orthogonal protection strategies in solid-phase peptide synthesis (SPPS), often paired with benzyl (B1604629) (Bzl) or other acid-labile side-chain protecting groups. biosynth.comiris-biotech.de

The Boc/Bzl strategy is considered "quasi-orthogonal" because both groups are removed by acid, but with different acid strengths. biosynth.com A truly orthogonal strategy involves protecting groups that are removed under entirely different conditions. For instance, the Boc group, which is acid-labile, can be used in conjunction with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgfiveable.me This allows for the selective deprotection of either the N-terminus or a side chain without affecting the other.

When incorporating Boc-S-carboxyethyl-L-cysteine into a peptide, the carboxylic acid on the side chain may also require protection, depending on the synthetic strategy. This adds another layer of complexity, necessitating careful selection of a protecting group for the side-chain carboxyl that is orthogonal to both the N-terminal Boc group and any other protecting groups present on other amino acids in the peptide chain.

Protecting Group CombinationDeprotection ConditionsOrthogonality
Boc / Bzl Boc: Mild acid (e.g., TFA); Bzl: Strong acid (e.g., HF)Quasi-orthogonal biosynth.comiris-biotech.de
Boc / Fmoc Boc: Acid; Fmoc: Base (e.g., piperidine)Orthogonal organic-chemistry.orgfiveable.me

Derivatization Strategies and Reactivity Profile of the S-Carboxyethyl Moiety

The S-carboxyethyl moiety of the title compound offers a site for further chemical modification and exhibits a distinct reactivity profile.

The carboxylic acid group of the S-carboxyethyl moiety can undergo typical carboxylic acid reactions, such as esterification. For analytical purposes, derivatization with fluorescent labels is common. For instance, S-carboxymethyl-L-cysteine, a close analog, can be derivatized with o-phthalaldehyde (B127526) for HPLC analysis. nih.gov Another technique involves double derivatization, where the amino group is reacted with 9-fluorenylmethyloxycarbonyl chloride (FMOC) and the carboxylic acid is converted to a fluorescent ester using reagents like 1-pyrenyldiazomethane (B12527) (PDAM). nih.gov

The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167). mdpi.comnih.gov This oxidation can be achieved using reagents like hydrogen peroxide. mdpi.comnih.gov In biological systems, this oxidation is a known metabolic pathway for related compounds like S-carboxymethyl-L-cysteine. researchgate.net

Furthermore, the entire S-carboxyethyl group can be involved in more complex reactions. In photochemically induced reactions, cysteine derivatives can undergo electron transfer, decarboxylation, and radical fragmentation. acs.org The presence of the carboxymethyl group in S-(carboxymethyl)cysteine introduces additional reaction pathways compared to other cysteine derivatives. acs.org

The reactivity of this moiety is also relevant in the context of advanced glycation endproducts (AGEs). The thiol group of cysteine can react with dicarbonyl compounds like glyoxal (B1671930), leading to the formation of S-(carboxymethyl)cysteine. acs.org This indicates that under certain physiological or pathological conditions, the S-carboxyethyl group could potentially be formed in situ on cysteine residues within proteins.

Formation of Sulfoxide Derivatives (e.g., S-(2-Carboxyethyl)-L-Cysteine Sulfoxide)

The sulfur atom in S-alkylated cysteine derivatives is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. The oxidation of S-(2-Carboxyethyl)-L-cysteine (β-CEC) yields S-(2-Carboxyethyl)-L-cysteine sulfoxide (β-CECO). This transformation is significant as β-CECO is found naturally alongside β-CEC in certain legumes and is considered a metabolite of β-CEC. nih.govresearchgate.net

The synthesis of β-CECO is typically achieved through the controlled oxidation of β-CEC. A common method involves the use of hydrogen peroxide (H₂O₂) in an aqueous solution. nih.gov When β-CEC is treated with cold hydrogen peroxide, a new chiral center is created at the sulfur atom, resulting in the formation of a mixture of two diastereomers: (2R,4R)-β-CECO and (2R,4S)-β-CECO. nih.gov The reaction is often performed in the presence of a weak base like sodium bicarbonate (NaHCO₃) and can be monitored chromatographically. nih.gov Studies have shown that this oxidation process can yield a roughly 1:1 mixture of the two diastereomers, which can then be separated by techniques like fractional crystallization. nih.gov

A similar sulfoxidation reaction has been described for S-(β-amino-β-carboxyethyl)ergothioneine, where the sulfide (B99878) was treated with m-chloroperoxybenzoic acid (mCPBA) in a biphasic solvent system to yield the corresponding sulfoxide. rsc.org This highlights a general strategy for the oxidation of such thioether-containing amino acids.

Table 1: Synthesis of S-(2-Carboxyethyl)-L-Cysteine Sulfoxide (β-CECO)

Reactant Oxidizing Agent Conditions Products Reference

Reaction Mechanisms with Alpha-Dicarbonyl Compounds in Glycation Research

In the context of glycation, a process implicated in diabetic complications, α-dicarbonyl compounds such as glyoxal and methylglyoxal (B44143) are highly reactive species. nih.govnih.gov These compounds react with nucleophilic groups on proteins, particularly the side chains of lysine (B10760008) and arginine, to form advanced glycation end products (AGEs). nih.govportlandpress.com The thiol group of cysteine is a potent nucleophile and also reacts efficiently with these α-dicarbonyls. nih.govacs.org

Research has shown that cysteine residues react with α-dicarbonyls to form initial thiol-aldehyde adducts. nih.govacs.org This is followed by further reactions that lead to stable end products. nih.gov Specifically, the reaction of cysteine with glyoxal results in the formation of S-carboxymethyl-cysteine (CMC), while the reaction with methylglyoxal yields S-carboxyethyl-cysteine (CEC). nih.govportlandpress.comresearchgate.net These cysteine-derived AGEs have been detected in plasma proteins of patients with diabetes and are associated with nephropathy. nih.govresearchgate.net The formation of CEC from the reaction of methylglyoxal with cysteine residues is a significant post-translational modification. portlandpress.com The yield of these products increases with higher concentrations of the α-dicarbonyl compound. nih.govacs.org While the amino group of this compound is protected, its thioether sulfur is generally less nucleophilic than a free thiol. However, the underlying chemistry demonstrates the high reactivity of α-dicarbonyls towards sulfur-containing amino acids, a key area of glycation research.

Nuance of Thiol Moiety Reactivity in Related Cysteine Derivatives

The reactivity of cysteine derivatives is dominated by the chemistry of the thiol group (-SH). nih.gov The thiol is ionizable, and its deprotonated form, the thiolate anion (-S⁻), is a strong nucleophile. nih.gov This high nucleophilicity allows for selective modification of cysteine residues with electrophilic reagents. explorationpub.com The reactivity is influenced by the pKa of the thiol group, which can be affected by the local chemical environment. nih.gov

In contrast, this compound possesses a thioether linkage (R-S-R'), not a free thiol. This fundamentally alters its reactivity. Thioethers are significantly less nucleophilic than thiols/thiolates and are generally less prone to alkylation. nih.gov However, the sulfur in a thioether can be oxidized to a sulfoxide or sulfone, as discussed in section 2.3.1. nih.gov

The high reactivity of the thiol group in unprotected or side-chain-free cysteine derivatives is exploited in numerous bioconjugation strategies. Common reactions include:

S-Alkylation: Reaction with alkyl halides (e.g., iodoacetamides) to form stable thioether bonds. thermofisher.comnih.gov

Michael Addition: Addition to α,β-unsaturated carbonyl compounds (e.g., maleimides). explorationpub.com

Chemoselectivity is a key consideration when modifying peptides and proteins. acs.orgrsc.org Due to the unique nucleophilicity of cysteine's thiol group, it can often be modified selectively in the presence of other nucleophilic amino acid side chains like lysine or histidine, especially by controlling the reaction pH. nih.govrsc.org The thioether in this compound does not participate in these typical thiol-specific reactions, making it a stable modification under conditions used for thiol chemistry.

Esterification and Other Chemoselective Side Chain Modifications

The structure of this compound offers multiple sites for modification, primarily its two carboxylic acid groups. With the α-amino group protected by the Boc moiety, chemoselective modifications can be directed towards these carboxyl groups.

Esterification is a common transformation. The carboxylic acid groups can be converted to esters, for instance, benzyl esters or methyl esters, using standard esterification protocols. researchgate.netbldpharm.com This is often a key step in synthesizing more complex peptide structures or modifying the compound's properties. For example, the synthesis of an analog of a bioactive tripeptide involved the use of N-(tert-butoxycarbonyl)-S-carboxymethyl-L-cysteine benzyl ester as a starting material. researchgate.net

Other chemoselective side-chain modifications can also be performed. The presence of the Boc protecting group is crucial as it prevents unwanted reactions at the α-amino group, allowing for selective chemistry on the side chain. researchgate.net For instance, coupling reactions can be performed at the carboxyl groups to form amides. The choice of protecting groups for the carboxyl functions is critical for directing which group reacts. For example, one carboxyl group could be protected as a benzyl ester while the other is a tert-butyl ester, allowing for orthogonal deprotection and subsequent selective modification at a specific site. The development of reagents and strategies for the chemoselective modification of cysteine and other amino acids is an active area of research, enabling the synthesis of complex peptides and proteins with tailored functions. explorationpub.comrsc.org

Analogues and Related S-Alkylated Cysteine Derivatives in Synthetic Research

This compound belongs to the broader class of S-alkylated cysteine derivatives, which are widely used in synthetic research. nih.gov These analogues are synthesized for various purposes, including their use as building blocks for peptide synthesis, as probes to study biological processes, or as potential therapeutics. nih.govacs.org

The S-alkylation of cysteine is a robust method for creating these derivatives, typically involving the reaction of a cysteine thiol with an appropriate alkylating agent. nih.govresearchgate.net The use of a base, such as 1,1,3,3-tetramethylguanidine, can facilitate this reaction in high yields on unprotected amino acids. researchgate.net

A key analogue of S-(2-carboxyethyl)-L-cysteine (β-CEC) is S-Carboxymethyl-L-cysteine (CMC) . researchgate.netiris-biotech.de CMC, where the sulfur is linked to an acetic acid moiety, is a clinically used mucolytic and antioxidant. researchgate.netresearchgate.net It is also an advanced glycation end product formed from the reaction of cysteine with glyoxal. acs.orgiris-biotech.de

Other notable S-alkylated cysteine derivatives in research include:

S-Allyl-L-cysteine: An alkene-containing derivative used in the synthesis of modified polypeptides. acs.org

Derivatives with branched alkyl chains: Synthesized to explore structure-activity relationships. researchgate.net

Fluorescently or radioactively labeled derivatives: Used for imaging and tracking in biological systems. acs.org The alkylation of the thiol group in these tracers can prevent unwanted side reactions and reduce nonspecific background signals in imaging studies. acs.org

The synthesis of these derivatives often starts from protected cysteine building blocks, such as Boc-Cys-OH, to control the reaction and ensure the final product's purity. The ability to introduce a wide variety of functional groups onto the cysteine sulfur via S-alkylation makes it a powerful strategy in medicinal chemistry and chemical biology.

Table 2: Examples of S-Alkylated Cysteine Derivatives and Their Research Applications | Derivative Name | Structure of S-Alkyl Group | Research Application | Reference | | :--- | :--- | :--- | :--- | | S-Carboxymethyl-L-cysteine (CMC) | -CH₂-COOH | Clinically used mucolytic; marker of glycation. researchgate.netiris-biotech.de | | S-(2-Carboxyethyl)-L-cysteine (CEC) | -CH₂-CH₂-COOH | Naturally occurring amino acid; metabolite; marker of glycation. nih.govnih.gov | | S-Allyl-L-cysteine | -CH₂-CH=CH₂ | Building block for side-chain modified polypeptides. | acs.org | | ⁶⁸Ga-ATRIDAT-NAC | Macrocycle for PET imaging | PET imaging agent for tumors. | acs.org |

Biochemical Roles and Enzymatic Involvement in S Carboxyethylation

Natural Occurrence and Biosynthetic Pathways of S-(2-Carboxyethyl)-L-Cysteine

Identification as a Non-Proteinogenic Amino Acid in Biological Systems

S-(2-Carboxyethyl)-L-cysteine (S-CEC) is a non-proteinogenic sulfur-containing amino acid, meaning it is not one of the canonical 22 amino acids directly encoded by the genetic code for protein synthesis. medchemexpress.comnih.gov Its presence has been identified in various biological systems, notably in plants of the legume family, such as those from the Acacia and Calliandra genera. medchemexpress.comnih.gov In some Calliandra species, S-CEC can constitute up to 3% of the plant's dry weight. nih.gov The identification of S-CEC in these natural sources highlights its role in plant metabolism, where it is considered a precursor to insecticidal polysulfides. nih.gov

In humans, S-CEC can be formed endogenously and has been detected in urine, which can be indicative of exposure to environmental compounds like acrylamide (B121943) and acrylonitrile (B1666552). nih.govresearchgate.net The reaction of these compounds with glutathione (B108866) is considered a major detoxification pathway, leading to the formation of S-CEC. nih.gov

Endogenous Formation through Reactions of Cysteine with Aldehydes (e.g., Glyoxal)

The endogenous formation of S-carboxyethyl-L-cysteine can occur through the reaction of cysteine with reactive dicarbonyl compounds such as glyoxal (B1671930). nih.govnih.gov The thiol group of a cysteine residue is a potent nucleophile and can react with the aldehyde groups of these compounds. nih.govresearchgate.net This non-enzymatic reaction leads to the formation of a stable product, S-(carboxymethyl)cysteine, a homolog of S-CEC, and similar reactions can lead to carboxyethylation. nih.govnih.gov These reactions are significant as elevated levels of α-dicarbonyl compounds are associated with conditions like diabetes, and their adduction to proteins can be a factor in disease complications. nih.gov

Exploration of Cysteine Carboxyethylation as a Post-Translational Modification (PTM)

Discovery and Characterization of Novel Protein Carboxyethylation

Cysteine carboxyethylation has been identified as a novel post-translational modification (PTM) with significant implications for protein function and immunology. nih.govresearchgate.net PTMs are covalent modifications to proteins after their synthesis, which can alter their properties and functions. wikipedia.org A recent study published in Science reported the discovery of protein carboxyethylation as a source of neoantigens that can trigger autoimmune responses, particularly in the context of autoimmune arthritis like ankylosing spondylitis (AS). nih.govresearchgate.net Using mass spectrometry, researchers identified an increase in the carboxyethylation of cysteine 96 on integrin αIIb (ITGA2B) in peripheral blood mononuclear cells from AS patients compared to healthy individuals. nih.govresearchgate.net

Enzymatic Catalysis of Cysteine 2-Carboxyethylation (e.g., by Cystathionine (B15957) β-Synthase)

The process of cysteine 2-carboxyethylation is not solely a spontaneous chemical event but can be enzymatically catalyzed. nih.govresearchgate.net Research has identified cystathionine β-synthase (CBS) as the enzyme responsible for catalyzing this modification. nih.govresearchgate.net CBS is a key enzyme in the transsulfuration pathway, which typically catalyzes the condensation of homocysteine and serine to form cystathionine. wikipedia.orgnih.govmedlineplus.gov However, in the context of carboxyethylation, CBS utilizes 3-hydroxypropionate (B73278) (3-HPA) as the donor of the carboxyethyl group, which is then attached to specific cysteine residues on target proteins. nih.govresearchgate.net This discovery expands the known catalytic activities of CBS.

Mechanistic Research on the Impact of Carboxyethylation on Protein Integrity and Function

Mechanistic studies have begun to unravel the significant impact of carboxyethylation on protein structure and function. The carboxyethylation of cysteine 96 in integrin αIIb (ITGA2B-ceC96) has been shown to reduce the protein's stability. nih.gov This modification disrupts a disulfide bridge between cysteine 87 and cysteine 96, leading to a shorter half-life of the protein and its increased degradation through the lysosomal pathway. nih.gov

The enhanced degradation of carboxyethylated ITGA2B generates novel peptides that can be presented by human leukocyte antigen (HLA) molecules, such as HLA-DRB1*04. nih.govnih.gov These carboxyethylated peptides are recognized as foreign by the immune system, stimulating CD4+ T cell responses and inducing the production of autoantibodies. nih.govresearchgate.netnih.gov This process of neoantigen formation is a critical mechanism for the breakdown of immune tolerance and the development of autoimmune diseases. nih.govnih.gov Immunization of HLA-DR4 transgenic mice with these neoantigenic peptides has been shown to promote colitis and vertebral bone erosion, symptoms associated with ankylosing spondylitis. nih.govnih.gov

Interactive Data Tables

Table 1: Research Findings on S-(2-Carboxyethyl)-L-cysteine and Carboxyethylation

Finding Organism/System Significance Reference(s)
Identification as a non-proteinogenic amino acid Acacia and Calliandra plant species Found naturally in legumes; precursor to insecticidal compounds. medchemexpress.com, nih.gov
Endogenous formation Humans Can be formed from reactions with aldehydes like glyoxal; detected in urine after exposure to acrylamide. nih.gov, nih.gov
Discovery of protein carboxyethylation Human cells (ankylosing spondylitis patients) Identified as a novel post-translational modification leading to neoantigen formation. nih.gov, researchgate.net
Enzymatic catalysis In vitro and human cells Cystathionine β-synthase (CBS) catalyzes the 2-carboxyethylation of cysteine using 3-hydroxypropionate. nih.gov, researchgate.net
Impact on protein stability Human integrin αIIb Carboxyethylation of Cys96 disrupts a disulfide bond, reducing protein stability and increasing degradation. nih.gov

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | 3-hydroxypropionate (3-HPA) | | Acrylamide | | Acrylonitrile | | Cysteine | | Cystathionine | | Cystathionine β-synthase (CBS) | | Glutathione | | Glyoxal | | Homocysteine | | Integrin αIIb (ITGA2B) | | S-(2-Carboxyethyl)-L-cysteine (S-CEC) | | S-(carboxymethyl)cysteine | | Serine |

Mechanistic Aspects of Oxidative Stress Mitigation and Antioxidant Pathways

The cellular response to oxidative stress is a complex network of pathways and molecular interactions. S-(2-Carboxyethyl)-L-cysteine (β-CEC) participates in this defense system through mechanisms that involve direct chemical reactions and the activation of key signaling pathways.

Redox Chemistry of Thioether Bond Oxidation (analogous to S-Carboxymethyl-L-Cysteine)

The sulfur atom in S-alkylcysteine derivatives, including S-(2-carboxyethyl)-L-cysteine, is susceptible to oxidation. researchgate.net Unlike the free thiol group in cysteine, which can be readily oxidized to form disulfides, sulfenic, sulfinic, and sulfonic acids, the thioether bond in S-alkylated cysteines undergoes a different oxidative chemistry. nih.govnih.gov The primary oxidation products of the thioether are the sulfoxide (B87167) and, upon further oxidation, the sulfone. nih.gov

In a process analogous to that observed for S-carboxymethyl-L-cysteine (SCMC), the thioether of β-CEC can be oxidized by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). nih.govnih.govmdpi.com This reaction converts the sulfide (B99878) to a sulfoxide, S-(2-carboxyethyl)-L-cysteine sulfoxide (β-CECO). nih.gov This oxidation can be considered a detoxification mechanism, as it consumes ROS. The sulfoxide can be further oxidized to the corresponding sulfone. nih.gov It has been suggested that for SCMC, the sulfide form is the active species in free radical scavenging, while the sulfoxide metabolites are considered inactive. nih.govmdpi.comresearchgate.net

The oxidation of the thioether bond is a two-electron process, which distinguishes it from some of the one-electron radical-scavenging reactions characteristic of free thiols. nih.gov This reactivity profile suggests that S-alkylcysteines may have a more targeted role in mitigating specific types of oxidative stress.

Cellular Signaling Pathways Activated by S-(2-Carboxyethyl)-L-Cysteine (e.g., Nrf2 Pathway)

Beyond direct chemical interactions with oxidants, β-CEC has been shown to activate intrinsic cellular antioxidant programs. A key pathway in this regard is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.govmdpi.com The Nrf2 transcription factor is a master regulator of the expression of a wide array of cytoprotective genes, including those encoding antioxidant enzymes. nih.govyoutube.com

Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its degradation. nih.gov However, in the presence of inducers, such as certain electrophiles and ROS, specific cysteine residues in Keap1 are modified, disrupting the Keap1-Nrf2 interaction. researchgate.net This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription. nih.gov

In vitro studies using renal tubular epithelial cells have demonstrated that β-CEC, as well as its sulfoxide, can activate the antioxidant Nrf2 pathway. nih.govnih.gov This suggests that β-CEC may exert its protective effects not by acting as a potent direct antioxidant itself, but by upregulating the cell's endogenous antioxidant defenses. nih.gov This mode of action provides a more sustained protective effect compared to stoichiometric radical scavenging. The activation of the Nrf2 pathway by β-CEC highlights its role as a mild activator of cytoprotective cellular signaling. nih.govnih.gov

Comparative Analysis with Thiol-Dependent Antioxidant Mechanisms

The antioxidant strategies employed by cells are diverse. Thiol-dependent systems, primarily involving glutathione (GSH) and thioredoxin (Trx), represent a major line of defense. mdpi.comresearchgate.net These systems rely on the readily oxidizable thiol groups of cysteine residues to neutralize ROS and maintain a reducing intracellular environment. nih.govnih.gov

Glutathione, a tripeptide, is the most abundant low-molecular-weight thiol in cells and participates in the enzymatic detoxification of ROS, serves as a cofactor for various enzymes, and can directly scavenge free radicals. mdpi.com The thioredoxin system, comprising NADPH, thioredoxin reductase, and thioredoxin, reduces oxidized protein thiols, thereby restoring their function. mdpi.com These systems are characterized by their direct involvement in redox reactions through thiol-disulfide exchange. nih.gov

In contrast, the antioxidant mechanism of S-(2-carboxyethyl)-L-cysteine appears to be less direct. While its thioether can be oxidized, its primary role in mitigating oxidative stress seems to be linked to the activation of signaling pathways like Nrf2. nih.govnih.gov Unlike free thiols, β-CEC does not possess a readily donatable hydrogen atom from a sulfhydryl group, which is a key feature of radical-scavenging antioxidants like glutathione. researchgate.net Research on its homolog, S-carboxymethyl-L-cysteine, has also pointed towards its role as a free radical scavenger, but its efficacy in this regard is tied to the sulfide group. nih.govmdpi.com

The following table summarizes the key differences between these antioxidant mechanisms:

FeatureThiol-Dependent Antioxidants (e.g., Glutathione)S-(2-Carboxyethyl)-L-cysteine
Primary Moiety Thiol/Sulfhydryl group (-SH)Thioether group (-S-)
Mechanism Direct radical scavenging, enzymatic detoxification, thiol-disulfide exchange. nih.govmdpi.comActivation of cytoprotective signaling pathways (e.g., Nrf2), direct reaction with some ROS. nih.govnih.gov
Reactivity High reactivity of the thiolate anion towards a broad range of oxidants. nih.govMore selective reactivity, primarily involving oxidation of the thioether to sulfoxide and sulfone. nih.gov
Cellular Role Major intracellular redox buffer, maintaining a reducing environment. mdpi.comMild activator of endogenous antioxidant defenses. nih.gov

Interactions with Other Biomolecules in Model Systems

The reactivity of S-(2-carboxyethyl)-L-cysteine extends to its interaction with other critical biomolecules, notably in the context of protein modification.

Formation and Study of Advanced Glycation End Products (AGEs) on Proteins

Advanced Glycation End Products (AGEs) are a heterogeneous group of compounds formed through the non-enzymatic reaction of reducing sugars and dicarbonyl compounds with proteins, lipids, and nucleic acids. nih.govcellbiolabs.com The accumulation of AGEs is associated with aging and the pathogenesis of various diseases. nih.gov

While the most studied AGEs involve modifications of lysine (B10760008) and arginine residues, cysteine residues can also be targets of glycation. researchgate.net The reaction of the thiol group of cysteine with dicarbonyl compounds like glyoxal can lead to the formation of S-(carboxymethyl)cysteine (CMC). researchgate.net Similarly, S-(carboxyethyl)cysteine (CEC) has been identified as a plasma protein cysteine AGE. researchgate.net

The formation of CEC on proteins can occur when cysteine residues react with reactive carbonyl species. This modification can alter the structure and function of the affected proteins. researchgate.net The presence of CEC in plasma proteins has been studied in the context of diabetes, where elevated levels of AGEs are a known complication. researchgate.net The identification of CEC as a stable AGE makes it a potential biomarker for assessing the extent of glycation-related protein damage. researchgate.net

Research on Amino Acid Utilization in Model Organisms

The metabolic fate of S-alkylcysteines has been a subject of investigation. Cysteine S-conjugate β-lyases are enzymes that can metabolize certain cysteine S-conjugates, leading to the formation of pyruvate, ammonia, and a sulfur-containing fragment. ojp.gov This pathway is particularly relevant in the context of xenobiotic metabolism. ojp.gov

While specific studies on the utilization of Boc-S-carboxyethyl-L-cysteine in model organisms are limited, research on related S-alkylcysteines provides some insights. The Boc (tert-butyloxycarbonyl) group is a protecting group commonly used in peptide synthesis and is generally removed in biological systems. The resulting S-(2-carboxyethyl)-L-cysteine can be found in nature, for instance in legumes, and can also be formed in humans through the detoxification of environmental compounds like acrylamide. nih.govresearchgate.net

The presence of β-CEC in plants and its formation in mammals suggest that metabolic pathways exist for its handling. nih.gov In some contexts, cysteine derivatives have been shown to influence broader metabolic processes. For example, some cysteine derivatives have been noted to potentially inhibit the production of triacylglycerol and cholesterol in human hepatic cells. researchgate.net Further research is needed to fully elucidate the specific pathways of S-(2-carboxyethyl)-L-cysteine utilization and its impact on amino acid metabolism in various model organisms.

Advanced Analytical Characterization in Research Contexts

Chromatographic Techniques for Complex Mixture Analysis

Chromatography is a cornerstone for the separation and purification of Boc-S-carboxyethyl-L-cysteine and its related compounds from intricate matrices. The development of specific and sensitive methods is crucial for accurate analysis.

The development of High-Performance Liquid Chromatography (HPLC) methods for cysteine derivatives, such as S-substituted cysteine compounds, often involves pre-column derivatization to enhance detection and separation. For instance, a novel HPLC method for a variety of S-substituted cysteine derivatives utilizes dansyl chloride for derivatization, followed by reversed-phase HPLC separation. This method is noted for the excellent stability of the derivatives and high sensitivity. researchgate.net Another approach for the determination of S-carboxymethyl-L-cysteine in serum involves derivatization with o-phthalaldehyde (B127526) and subsequent analysis by reversed-phase ion-pair liquid chromatography with column switching. nih.gov

Method development for related compounds like N-acetyl-L-cysteine (NAC) has employed reversed-phase ion-pair chromatography. A stability-indicating HPLC method for NAC effervescent tablets was developed using a C18 column with a mobile phase containing octane (B31449) sulphonate, methanol, and acetonitrile (B52724) in a gradient program. ijper.org The selection of an appropriate diluent, such as hydrochloric acid, was found to be a critical factor in the method development process. ijper.org Design of Experiments (DoE) has also been utilized as an efficient tool for optimizing the derivatization and separation conditions for L-cysteine and L-cystine using dansyl chloride.

Compound/AnalogueChromatography TypeDerivatizing AgentKey Methodological Features
S-substituted cysteine derivativesReversed-Phase HPLCDansyl chlorideExcellent stability of derivatives, high sensitivity. researchgate.net
S-carboxymethyl-L-cysteineReversed-Phase Ion-Pair LCo-phthalaldehydeColumn switching to avoid interfering amino acid derivatives. nih.gov
N-acetyl-L-cysteine (NAC)Reversed-Phase Ion-Pair ChromatographyNone specifiedGradient program with octane sulphonate as an ion-pairing agent. ijper.org
L-cysteine and L-cystineReversed-Phase HPLCDansyl chlorideOptimization of derivatization using Design of Experiments (DoE).

Both ion-exchange and reversed-phase chromatography are powerful techniques for the separation of this compound and its analogues. Ion-exchange chromatography is particularly useful for separating compounds based on their net charge. For example, it has been successfully used to distinguish between the diastereomers of S-(2-carboxyethyl)-l-cysteine sulfoxide (B87167). nih.govmdpi.com A stability-indicating method for S-carboxymethyl-L-cysteine and its degradation products in a syrup formulation was developed using anion-exchange liquid chromatography. nih.gov

Reversed-phase chromatography, often in an ion-pair mode, is widely applied for the analysis of cysteine derivatives. A method for determining S-carboxymethylcysteine in serum utilized reversed-phase ion-pair liquid chromatography, which allowed for the separation and quantification of the target analyte after derivatization. nih.gov Similarly, a reversed-phase HPLC method was developed for the simultaneous determination of various drugs, including S-carboxymethyl-L-cysteine, in pharmaceutical preparations. researchgate.net The versatility of these techniques allows for their application in diverse research areas, from analyzing compounds in biological fluids to ensuring the quality of pharmaceutical formulations.

TechniqueAnalyteMatrix/ApplicationKey Finding/Application
Ion-Exchange ChromatographyS-(2-carboxyethyl)-l-cysteine sulfoxide diastereomersSynthesis mixtureSuccessful separation of diastereomers. nih.govmdpi.com
Anion-Exchange Liquid ChromatographyS-carboxymethyl-L-cysteine and degradation productsSyrup formulationStability-indicating method development. nih.gov
Reversed-Phase Ion-Pair Liquid ChromatographyS-carboxymethylcysteineSerumQuantitative determination in a biological matrix. nih.gov
Reversed-Phase HPLCS-carboxymethyl-L-cysteinePharmaceutical preparationsSimultaneous determination with other active agents. researchgate.net

Mass Spectrometry-Based Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound and related compounds. When coupled with liquid chromatography, it provides a powerful platform for analyzing complex mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantitative analysis of cysteine derivatives. A high-throughput quantitative analytical method for L-cysteine-containing dipeptides was developed using LC-MS/MS. nih.gov This method utilized monobromobimane (B13751) as a thiol-specific alkylating agent to form stable derivatives, preventing undesired oxidation and disulfide exchange during sample preparation. nih.gov The mass spectrometer was operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity for quantification. nih.gov

Another LC-MS/MS method was developed for the simultaneous measurement of S-methyl-l-cysteine (SMC) and S-methyl-l-cysteine sulfoxide (SMCSO) in human plasma and urine using isotope-labeled internal standards for accurate quantification. nih.gov The method demonstrated good linearity, precision, and accuracy, making it suitable for clinical and metabolic studies. nih.gov These examples highlight the power of LC-MS/MS for the reliable quantification of cysteine-related compounds in complex biological matrices.

Electrospray ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that allows for the analysis of intact molecules with minimal fragmentation. It is particularly useful for detecting adducts and derivatives of cysteine-containing molecules. The thiol group of cysteine is a potent nucleophile and can react with various electrophiles to form adducts. For instance, cysteine residues have been shown to react with dicarbonyl compounds to form thiol-aldehyde adducts, which can be detected by ESI-MS. nih.gov

In ESI-MS, molecules can be ionized through the formation of adducts with ions present in the mobile phase, such as protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). nih.gov The formation of these adducts can be influenced by the analyte's structure and the composition of the mobile phase. researchgate.net Understanding the common adducts formed is crucial for the correct interpretation of mass spectra.

Proteomic studies often focus on characterizing post-translational modifications (PTMs) of proteins, and cysteine residues are susceptible to a wide range of oxidative modifications that can impact protein function. nih.gov Mass spectrometry-based proteomics is the primary tool for identifying and quantifying these cysteine modifications. A common workflow involves the reduction of disulfide bonds, followed by alkylation of the free thiol groups to prevent re-oxidation. researchgate.net

Advanced chemoproteomic platforms have been developed to target specific cysteine oxidative PTMs. nih.gov These methods often involve the use of specific chemical probes that react with the modified cysteine, allowing for their enrichment and subsequent identification by mass spectrometry. For example, disulfide-based traps can be used for the in-situ profiling of S-sulfenylation (-SOH) sites. nih.gov These proteomic approaches are essential for understanding the role of cysteine modifications in cellular signaling and disease.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is more suitable for a specific analytical technique. For a molecule like this compound, these strategies are employed to improve chromatographic separation and detection sensitivity, particularly in complex biological matrices.

Chiral Derivatization for Enantiomeric Resolution in Metabolomics

In metabolomics, distinguishing between enantiomers (non-superimposable mirror images) of a molecule is critical, as they often possess vastly different biological activities. The analysis of amino acid enantiomers typically requires chiral derivatization to allow for their separation using standard chromatography techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This "indirect" method involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on conventional, non-chiral columns. nih.gov

For a compound like this compound, the Boc group would first be removed under acidic conditions to expose the primary amine. The resulting S-carboxyethyl-L-cysteine could then be derivatized. Several reagents are prominent for this purpose:

Marfey's Reagent (FDAA): Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA) and its variants, such as FDVA (valine analogue), react with the primary amine of the amino acid to form diastereomeric adducts that can be readily separated and detected by UV absorbance. nih.gov

NBD-F: 4-Fluoro-7-nitrobenzofurazan is another reagent used for derivatizing cysteine enantiomers. The resulting derivatives can be detected with high sensitivity using fluorescence or mass spectrometry. researchgate.net

OPA/Chiral Thiols: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a chiral thiol, such as N,N-dimethyl-L-cysteine (DiCys), to form highly fluorescent diastereomeric isoindoles. nih.gov The DiCys/OPA method has shown excellent performance for resolving chiral amines in metabolomics profiling, often outperforming Marfey's reagents in terms of separation. nih.gov

These derivatization strategies enable the accurate quantification of L- and D-amino acids in biological samples, which is essential for studying their roles in health and disease. nih.gov

Table 1: Comparison of Chiral Derivatization Reagents for Amino Acid Analysis

Reagent Full Name Target Functional Group Detection Method Key Advantage
FDAA Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide Primary Amine UV Absorbance Well-established, commercially available.
NBD-F 4-Fluoro-7-nitrobenzofurazan Primary Amine / Thiol Fluorescence, Mass Spectrometry High sensitivity of detection. researchgate.net
OPA/DiCys o-Phthalaldehyde / N,N-dimethyl-L-cysteine Primary Amine Fluorescence Excellent chiral separation and potential for multiplex isotope labeling. nih.gov

| l-FDLA | Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | Primary Amine | Mass Spectrometry | Forms diastereomers separable on conventional ODS columns. nih.gov |

Selective Derivatization for Site-Specific Labeling and Detection in Proteins

The structure of this compound lends itself to strategies for site-specific modification of peptides and proteins. The tert-butyloxycarbonyl (Boc) group is a well-established protecting group for amines in peptide synthesis. vectorlabs.com In solid-phase peptide synthesis (SPPS), this compound can be incorporated at a specific position in a growing peptide chain.

Once the synthesis is complete, the Boc group is selectively removed, revealing a free amino group. vectorlabs.com This N-terminal amine can then be specifically derivatized or labeled with a variety of molecules, such as fluorophores, biotin, or polyethylene (B3416737) glycol (PEG), without affecting other functional groups in the peptide. peptide.com

Furthermore, the cysteine residue itself is a common target for selective modification in proteins. While the thiol group in this compound is alkylated, the general principle of using cysteine for site-specific labeling is highly relevant. Researchers can introduce a standard cysteine residue into a protein's sequence via site-directed mutagenesis. The unique reactivity of the cysteine thiol allows it to be selectively targeted with specific chemical probes, such as maleimides or iodoacetamides, for derivatization. rsc.org This enables the attachment of labels for various applications, including:

Fluorescence Resonance Energy Transfer (FRET): Labeling with donor-acceptor fluorophore pairs to study protein conformation and dynamics.

Protein Immobilization: Attaching the protein to a solid support for assays or purification.

Cross-linking: Introducing chemical cross-linkers to study protein-protein interactions.

The use of protected amino acids like Boc-L-cysteine and its derivatives is fundamental to these processes, allowing for precise control over the location of the modification. chemimpex.com

Spectroscopic and Diffraction Techniques for Structural Research

Unambiguous confirmation of a chemical's molecular structure is paramount. For this compound, nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction are the definitive methods for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift, splitting pattern, and integration of each signal correspond to a specific proton's chemical environment and its neighboring protons.

While the specific spectrum for this compound is not widely published, its expected ¹H NMR signals can be predicted based on its structure and data from closely related analogues like Boc-S-ethyl-L-cysteine and S-carboxymethyl-L-cysteine. chemicalbook.comnih.gov The expected signals would confirm the presence of all key functional groups. For example, the nine equivalent protons of the tert-butyl group would produce a prominent singlet, while the protons on the cysteine backbone and the S-carboxyethyl side chain would show characteristic multiplets and chemical shifts. chemicalbook.com Both ¹H and ¹³C NMR are used to provide unambiguous assignments of all atoms in the structure. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Notes
Boc (-(CH₃)₃) ~1.45 Singlet 9 equivalent protons, characteristic of the t-butyl group.
-S-CH₂-CH₂-COOH ~2.8 - 3.0 Triplet Protons adjacent to the sulfur atom.
-S-CH₂-CH₂-COOH ~2.6 - 2.8 Triplet Protons adjacent to the carboxyl group.
β-CH₂ (Cys) ~2.9 - 3.2 Multiplet Diastereotopic protons on the carbon adjacent to the sulfur.
α-CH (Cys) ~4.2 - 4.5 Multiplet Proton on the chiral center, coupled to the β-protons and the NH proton.
NH (Amide) ~5.0 - 5.5 Doublet Amide proton, coupled to the α-proton.
COOH >10 Broad Singlet Acidic proton, often broad and may exchange with solvent.

Note: Predicted values are estimates based on analogous structures and can vary based on solvent and pH.

X-Ray Diffraction for Crystalline Structure Determination of Derivatives

X-ray diffraction, or crystallography, is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of molecular connectivity, configuration, and conformation.

While a crystal structure for this compound itself may not be publicly available, the structure of the parent compound, S-(2-Carboxyethyl)-l-cysteine, has been determined. nih.gov This analysis provides the exact bond lengths, bond angles, and the absolute stereochemistry of the chiral center. Such studies have confirmed the structural similarities between S-(2-carboxyethyl)-l-cysteine and the related drug S-carboxymethyl-l-cysteine (carbocisteine). nih.gov

The process involves growing a single crystal of the compound, which can be challenging. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions are determined. mdpi.com This technique is invaluable for confirming the structure of novel cysteine derivatives and for studying how they interact and bind within the active sites of enzymes. nih.govmdpi.com

Table 3: List of Mentioned Compounds

Compound Name Abbreviation
This compound -
S-carboxyethyl-L-cysteine β-CEC
S-carboxymethyl-L-cysteine CMC, Carbocisteine
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide FDAA, Marfey's Reagent
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide FDVA
4-Fluoro-7-nitrobenzofurazan NBD-F
o-Phthalaldehyde OPA
N,N-dimethyl-L-cysteine DiCys
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide l-FDLA
tert-butyloxycarbonyl Boc
Boc-S-ethyl-L-cysteine BOC-CYS(ET)-OH

Applications in Chemical Biology and Protein Science

Strategic Building Block in Peptide and Protein Synthesis

The unique structural features of Boc-S-carboxyethyl-L-cysteine make it a valuable tool in the assembly of synthetic peptides and proteins. The Boc group provides temporary protection of the alpha-amino group, a standard strategy in solid-phase peptide synthesis (SPPS), while the S-carboxyethyl moiety offers potential for further manipulation, such as in ligation strategies and the controlled formation of disulfide bonds.

Utilization as a Protected Amino Acid in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a protected amino acid monomer for incorporation into peptide chains using Boc-chemistry-based SPPS. In this methodology, the peptide is assembled on a solid support, with each amino acid added in a stepwise manner. The Boc group protects the N-terminus of the growing peptide chain from unwanted reactions during the coupling of the next amino acid.

The general cycle of Boc-SPPS involves the following steps:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA).

Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain.

Washing: Excess reagents and byproducts are removed by washing the resin.

The incorporation of this compound follows this standard procedure. However, the presence of the acidic carboxyethyl group on the side chain may require optimization of coupling conditions to ensure high efficiency and prevent side reactions. For instance, the choice of coupling reagents and the use of additives can be crucial to avoid any interference from the side-chain carboxyl group.

Parameter Typical Condition Considerations for this compound
Deprotection 25-50% TFA in DCMStandard conditions are generally applicable.
Coupling Reagent HBTU, HATU, DIC/HOBtThe efficiency of coupling may be influenced by the side-chain carboxyl group. Optimization of reagent and reaction time may be necessary.
Side-Chain Protection The carboxyethyl group is generally stable to the repetitive TFA treatments used for Boc removal.The free carboxyl group on the side chain may require protection in certain synthetic strategies, though it can also be exploited for specific applications.

This table provides a general overview of SPPS conditions and specific considerations for using this compound.

Application in Native Chemical Ligation (NCL) and Related Fragment Coupling Strategies

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. rsc.orgnih.gov The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. rsc.org

While there is no direct evidence in the provided search results for the specific use of S-carboxyethyl-L-cysteine in NCL, its structure suggests potential applications. For instance, the carboxyethyl group could potentially serve as a temporary protecting group for the thiol, which could be removed in situ to reveal the N-terminal cysteine required for ligation. Alternatively, derivatives of S-carboxyethyl-L-cysteine could be explored as cysteine surrogates in modified NCL strategies. The development of such strategies would expand the toolbox for protein chemists, allowing for more flexible and efficient synthesis of complex protein targets.

Methodologies for Regioselective Disulfide Bond Formation and Control

Disulfide bonds are critical for the structural integrity and biological activity of many proteins. The controlled and regioselective formation of multiple disulfide bonds in synthetic peptides remains a significant challenge. This is typically achieved by using a set of orthogonal cysteine-protecting groups that can be removed under different conditions, allowing for the stepwise formation of each disulfide bridge.

The S-carboxyethyl group on cysteine could potentially be utilized within such strategies. Its removal conditions would need to be orthogonal to other protecting groups used in the synthesis. While specific protocols for the selective removal of the S-carboxyethyl group in the context of regioselective disulfide bond formation are not detailed in the provided search results, its chemical nature suggests that it might be cleavable under specific enzymatic or chemical conditions that would not affect other common thiol-protecting groups. Further research in this area could establish S-carboxyethyl-cysteine as a useful tool for directing the formation of complex disulfide patterns in synthetic proteins.

Bioconjugation Chemistry and Molecular Probe Development

The ability to selectively modify proteins is essential for a wide range of applications in chemical biology, from studying protein function to developing new diagnostics and therapeutics. Cysteine is a particularly attractive target for site-specific modification due to the unique reactivity of its thiol side chain.

Introduction of Reactive Handles for Site-Specific Protein Functionalization

This compound can be incorporated into a peptide or protein sequence via SPPS to introduce a unique reactive handle for subsequent bioconjugation reactions. The carboxylic acid of the carboxyethyl group can be activated to react with nucleophiles, such as amines, to form stable amide bonds. This allows for the site-specific attachment of a wide variety of molecules, including fluorescent dyes, affinity tags, and crosslinkers.

The general strategy would involve:

Synthesis of the peptide or protein containing S-carboxyethyl-L-cysteine using SPPS.

Deprotection of the peptide and purification.

Activation of the side-chain carboxyl group using standard coupling agents (e.g., EDC/NHS).

Reaction with an amine-containing molecule of interest.

This approach provides a powerful method for creating precisely functionalized proteins for various research applications.

Functional Moiety Conjugation Chemistry Potential Application
Fluorescent DyeAmide bond formationProtein tracking and imaging
BiotinAmide bond formationAffinity purification and detection
Polyethylene (B3416737) Glycol (PEG)Amide bond formationImproving protein solubility and stability
Crosslinking AgentAmide bond formationStudying protein-protein interactions

This table illustrates the potential applications of using the carboxyethyl group of S-carboxyethyl-L-cysteine as a reactive handle for bioconjugation.

Development of Fluorescent and Affinity Probes for Biochemical Investigations

While this compound is not itself a fluorescent or affinity probe, its chemical nature makes it a key building block in the synthesis of such tools. The tert-butyloxycarbonyl (Boc) protecting group is standard in solid-phase peptide synthesis, allowing for the controlled assembly of peptide chains chemimpex.comchemimpex.com. These custom-synthesized peptides can be designed to act as probes for biochemical investigations.

Researchers can incorporate S-carboxyethyl-L-cysteine into a peptide sequence that is then conjugated to a fluorophore. Such fluorescently labeled peptides can be used to study protein-protein interactions, enzyme activity, or for cellular imaging nih.govresearchgate.net. The carboxyethyl group can influence the peptide's charge and binding characteristics, which can be exploited in probe design.

Similarly, in affinity chromatography, peptides containing S-carboxyethyl-L-cysteine can be synthesized and immobilized on a resin. The unique properties conferred by the cysteine derivative can be used to selectively capture and purify binding partners from complex biological mixtures. The use of Boc-protected amino acids is integral to the synthesis of these peptide-based affinity reagents nih.gov.

Fundamental Research into Protein Structure, Folding, and Stability

Studies on the Role of Cysteine Derivatives in Protein Conformational Integrity

The S-carboxyethyl group permanently blocks the thiol, preventing disulfide bond formation. This allows for the study of proteins that lack specific cross-links, providing insight into the folding process and the forces that stabilize the final structure. Furthermore, the introduction of the negatively charged carboxyl group can be used to investigate the effects of local charge changes on protein stability and interactions. This compound is the reagent of choice for incorporating this modification during peptide synthesis.

Research AreaApplication of S-carboxyethyl-L-cysteineInsight Gained
Protein FoldingReplacement of a cysteine involved in a native disulfide bond.Determination of the role of specific disulfide bonds in the folding pathway and final structure stability.
Protein StabilityIntroduction of a charged residue at a specific site.Understanding the contribution of electrostatic interactions to the protein's conformational energy.
Structural BiologyCreation of protein variants that cannot form disulfide-linked aggregates.Facilitation of crystallization or NMR studies by producing more homogenous, monomeric samples.

Investigations of Enzyme Active Sites and Mechanistic Studies

Many enzymes, particularly cysteine proteases, rely on a highly reactive cysteine residue in their active site to perform catalysis stanford.edu. The thiol group of this cysteine acts as a nucleophile, attacking the substrate to initiate the enzymatic reaction. Modifying this critical residue is a classic technique for identifying its role and elucidating the enzyme's mechanism.

S-carboxyethylation of an active site cysteine results in an irreversible covalent modification that typically leads to complete inactivation of the enzyme nih.govnih.gov. Researchers can synthesize peptide-based inhibitors or substrate analogs containing S-carboxyethyl-L-cysteine (using the Boc-protected form in the synthesis) to specifically target and label the active site. For instance, studies on cystathionine (B15957) γ-lyase (CSE) have shown that modification of active site cysteines leads to irreversible inhibition mdpi.com. Similarly, S-carboxymethyl-L-cysteine, a close homolog, is known to interact with the active site of cysteine dioxygenase researchgate.net. This "affinity labeling" approach is a powerful tool for:

Identifying active site residues: Sequencing the labeled protein reveals the exact location of the modified cysteine.

Studying enzyme kinetics: The rate of inactivation can provide information about the inhibitor's binding affinity and the reactivity of the active site thiol.

Elucidating catalytic mechanisms: Proving that modification of a specific cysteine abolishes activity provides strong evidence for its direct involvement in catalysis.

Contribution to the Development of Research Tools and Model Systems

Model Compounds for Advanced Glycation End Product (AGE) Research

Advanced Glycation End Products (AGEs) are a diverse group of compounds formed when sugars and their breakdown products react with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in aging and the progression of chronic diseases, particularly diabetic complications.

S-(2-Carboxyethyl)-L-cysteine (CEC) has been identified as a significant AGE that forms in the body nih.govresearchgate.net. It can be generated endogenously through reactions with reactive dicarbonyls like methylglyoxal (B44143) or exogenously from exposure to environmental compounds such as acrylamide (B121943) and acrylonitrile (B1666552) nih.govmdpi.com. As a stable and well-characterized AGE, CEC serves as a critical model compound and biomarker in this field of research. Studies involving CEC help to:

Develop analytical methods for detecting and quantifying AGEs in biological samples.

Investigate the chemical mechanisms of AGE formation.

Understand the biological consequences of protein modification by AGEs, such as impaired protein function and cellular damage.

Evaluate the effectiveness of potential AGE inhibitors or breakers.

Research FocusRole of S-(2-Carboxyethyl)-L-cysteine (CEC)
Biomarker Development Measured in plasma proteins to assess the burden of AGEs in patients with diabetes. nih.gov
Toxicology Identified as a major adduct on proteins following exposure to acrylonitrile. nih.gov
Mechanistic Studies Used as a standard to study the chemical pathways leading to the formation of cysteine-based AGEs.

Components in Antisense Oligomer Development and Nucleic Acid Base Conjugates

Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) and modulate protein expression . A significant challenge in ASO development is improving their stability, cellular uptake, and binding affinity. One strategy to enhance these properties is to conjugate them with other molecules, such as peptides or other chemical moieties .

Research has shown that derivatives of nucleic acid bases with isopoly (S-carboxymethyl-L-cysteine) can act as antisense compounds and inhibit protein production researchgate.net. This suggests that a peptide-like backbone composed of cysteine derivatives can be used to construct novel antisense agents. S-carboxyethyl-L-cysteine, as a close homolog, represents a similar design strategy. The synthesis of these complex conjugates often involves solid-phase synthesis techniques where Boc-protected amino acids, such as this compound, are essential reagents nih.govresearchgate.net. The resulting nucleic acid-cysteine derivative conjugates may offer unique advantages, including altered nuclease resistance and different hybridization properties compared to traditional ASOs. Methods for creating DNA-cysteine conjugates are being actively developed for various applications in biotechnology nih.gov.

Precursors for Analogues of Beta-Lactam Antibiotics in Biosynthesis Studies

The biosynthesis of β-lactam antibiotics, such as penicillins and cephalosporins, is a well-orchestrated enzymatic process that has been extensively studied. A key enzyme in this pathway is isopenicillin N synthase (IPNS), which catalyzes the conversion of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) into isopenicillin N, the precursor to all penicillin and cephalosporin (B10832234) antibiotics. The flexibility of IPNS to accept modified substrates has opened avenues for the biosynthesis of novel β-lactam analogues. In this context, N-tert-butoxycarbonyl-S-(2-carboxyethyl)-L-cysteine (this compound) emerges as a valuable precursor for the generation of such analogues.

The "Boc" (tert-butoxycarbonyl) protecting group is a standard tool in peptide synthesis, facilitating the controlled formation of peptide bonds. In the context of biosynthesis studies, this compound would be chemically incorporated into a tripeptide analogue, replacing the natural L-cysteine residue. Following the chemical synthesis of this modified tripeptide, the Boc group is removed, and the resulting tripeptide, containing the S-carboxyethyl-L-cysteine moiety, is then introduced into a cell-free system containing the necessary biosynthetic enzymes, primarily ACV synthetase and isopenicillin N synthase.

The central hypothesis is that ACV synthetase will accept the modified cysteine analogue and incorporate it into a tripeptide of the structure δ-(L-α-aminoadipoyl)-S-(2-carboxyethyl)-L-cysteinyl-D-valine. Subsequently, isopenicillin N synthase is expected to recognize this unnatural tripeptide and catalyze its cyclization to form a novel penicillin analogue.

While direct studies utilizing S-carboxyethyl-L-cysteine as a precursor are not extensively documented in publicly available research, significant insights can be drawn from studies on closely related analogues. Research has demonstrated the successful incorporation of S-carboxymethyl-L-cysteine, a structurally similar analogue with a slightly shorter side chain, into the penicillin backbone.

In a pivotal study, a tripeptide analogue, δ-(L-α-aminoadipoyl)-L-(S-carboxymethyl)cysteinyl-D-valine, was synthesized and used as a substrate for a cell-free preparation containing isopenicillin N synthase. The enzyme successfully catalyzed the conversion of this unnatural precursor into a new penicillin analogue. This finding provides strong evidence for the substrate tolerance of IPNS and supports the potential for S-carboxyethyl-L-cysteine to be similarly processed.

The table below summarizes the key findings from the study on the S-carboxymethylcysteine analogue, which serves as a strong predictive model for the potential of S-carboxyethyl-L-cysteine.

Precursor Tripeptide AnalogueEnzymeProductSignificance
δ-(L-α-aminoadipoyl)-L-(S-carboxymethyl)cysteinyl-D-valineIsopenicillin N Synthase (IPNS)6-[2-((D-2-amino-2-carboxyethyl)thio)acetamido]penicillanic acidDemonstrates the ability of IPNS to accept ACV analogues with modified cysteine residues.

The successful enzymatic cyclization of the S-carboxymethylcysteine-containing tripeptide underscores the potential of using S-substituted cysteine derivatives to generate novel β-lactam antibiotics. The additional methylene (B1212753) group in S-carboxyethyl-L-cysteine, compared to its carboxymethyl counterpart, would result in a penicillin analogue with a slightly longer side chain, potentially altering its biological activity and properties.

These biosynthesis studies are crucial for several reasons. They allow for the exploration of the structure-activity relationships of β-lactam antibiotics. By introducing novel side chains, it is possible to generate compounds with improved efficacy, altered spectrum of activity, or resistance to β-lactamase enzymes, which are a major cause of antibiotic resistance. Furthermore, these studies provide deeper insights into the catalytic mechanism and substrate specificity of the enzymes involved in the β-lactam biosynthetic pathway.

The use of precursors like this compound in such biosynthetic studies represents a powerful strategy in the field of chemical biology and protein science. It combines the precision of chemical synthesis with the efficiency of enzymatic catalysis to create novel molecules with potential therapeutic applications. The data from analogous studies strongly suggest that S-carboxyethyl-L-cysteine is a viable candidate for incorporation into new penicillin structures, paving the way for the development of next-generation β-lactam antibiotics.

Future Directions and Emerging Research Avenues in S Carboxyethyl L Cysteine Chemistry

Innovations in Peptide and Protein Engineering Through Advanced Synthetic Strategies

The site-specific incorporation of S-carboxyethyl-L-cysteine and its analogs into peptides and proteins is a rapidly evolving area. Innovations in synthetic chemistry are enabling the creation of novel biomolecules with tailored properties.

Advanced bioconjugation techniques are at the forefront of these developments. nih.govrsc.org Methods such as expressed protein ligation (EPL) and native chemical ligation (NCL) are being refined to allow for the efficient and specific incorporation of modified amino acids like SCEC into larger protein scaffolds. semanticscholar.org These strategies often rely on the unique reactivity of the cysteine thiol group. nih.gov For instance, novel reagents such as vinylheteroarenes and chlorooximes have demonstrated rapid and robust cysteine-specific modification under physiological conditions, offering new tools for protein engineering. nih.govnih.gov

Furthermore, the development of orthogonal protecting group strategies is crucial for the successful synthesis of peptides containing SCEC. These strategies prevent unwanted side reactions and allow for the precise control of peptide assembly. The table below summarizes some of the emerging synthetic strategies and their potential applications in SCEC chemistry.

Synthetic StrategyDescriptionPotential Application for SCECKey Advantages
Expressed Protein Ligation (EPL) A semisynthetic method that ligates a synthetic peptide to a recombinantly expressed protein.Incorporation of SCEC at specific sites in large proteins to study its effect on protein function.Enables the creation of large, modified proteins that are inaccessible by total synthesis.
Native Chemical Ligation (NCL) A chemoselective reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine.Synthesis of peptides and small proteins containing SCEC at internal positions.Forms a native peptide bond at the ligation site.
Vinylheteroarene Conjugation Utilizes vinylheteroarenes for the selective modification of cysteine residues. nih.govSite-specific labeling of proteins with SCEC or its mimics for functional studies.Rapid kinetics and high stability of the resulting conjugate. nih.gov
Chlorooxime-mediated Ligation Employs chlorooximes for fast and specific cysteine bioconjugation. nih.govCovalent modification of proteins with SCEC-containing probes or therapeutic agents.High reaction rates and selectivity for cysteine. nih.gov

These advanced synthetic methods are paving the way for the creation of novel peptides and proteins with enhanced stability, altered enzymatic activity, or new binding specificities, all through the strategic placement of S-carboxyethyl-L-cysteine.

Deeper Understanding of Endogenous S-Carboxyethylation and its Biological Implications

Endogenous S-carboxyethylation of cysteine residues is emerging as a significant post-translational modification (PTM) with profound biological consequences. This modification can arise from exposure to environmental factors or as a result of metabolic processes. nih.govmdpi.com For instance, S-(2-carboxyethyl)-L-cysteine can be formed in the human body following exposure to acrylonitrile (B1666552) or acrylamide (B121943). nih.govresearchgate.net

A critical area of research is the link between S-carboxyethylation and autoimmune diseases. nih.govnih.gov Recent studies have identified cysteine carboxyethylation as a novel PTM that can generate neoantigens, triggering an autoimmune response. nih.govresearchgate.net In the context of ankylosing spondylitis, for example, specific carboxyethylated peptides have been shown to be recognized by the immune system, potentially driving the pathology of the disease. nih.govresearchgate.net

The identification of endogenously S-carboxyethylated proteins and the elucidation of their roles in cellular processes are key research priorities. The table below lists some proteins that have been identified as targets of S-carboxyethylation and the associated biological implications.

Protein TargetDisease/Process AssociationMethod of IdentificationPotential Biological Implication
Integrin αIIb (ITGA2B) Ankylosing SpondylitisMass SpectrometryGeneration of neoantigens leading to autoimmune response. researchgate.net
Various synovial proteins Rheumatoid ArthritisMass SpectrometryPotential role in joint inflammation and autoantibody recognition. clinexprheumatol.org
Hepatocellular proteins Acrylonitrile exposureNot specifiedServes as a biomarker of exposure and potential cellular damage. mdpi.com

Future research will likely focus on identifying a broader range of S-carboxyethylated proteins, understanding the enzymatic or non-enzymatic mechanisms of this modification, and exploring its potential as a biomarker for various diseases, including cardiovascular and neurological disorders. nih.govscienceopen.com

Development of Next-Generation Analytical Platforms for S-Cysteine Modified Biomolecules

The accurate and sensitive detection of S-carboxyethyl-L-cysteine and other cysteine modifications in complex biological samples is a significant analytical challenge. The development of next-generation analytical platforms is crucial for advancing our understanding of the "cysteine redoxome" and the role of specific modifications in health and disease. daneshyari.com

Mass spectrometry (MS)-based proteomics is a cornerstone of this effort. ox.ac.uk High-resolution accurate mass (HRAM) Orbitrap mass spectrometry, coupled with stable-isotope dilution techniques, has shown great promise for the quantitative analysis of carboxymethylated and carboxyethylated amino acids in plasma proteins. researchgate.netnih.gov These methods offer high sensitivity and specificity, allowing for the reliable measurement of these modifications as potential disease biomarkers.

In addition to MS, there is a growing interest in developing novel chemical probes and enrichment strategies to selectively isolate and identify S-cysteine modified peptides. mdpi.comsciprofiles.com Fluorescent probes, for instance, can be designed to specifically react with cysteine residues, enabling their visualization and quantification in cells and tissues. nih.govglobethesis.com The table below compares different analytical approaches for the characterization of S-cysteine modified biomolecules.

Analytical PlatformPrincipleAdvantagesLimitations
LC-MS/MS Separation of peptides by liquid chromatography followed by mass analysis for identification and quantification. youtube.comHigh sensitivity, specificity, and ability to identify the exact site of modification.Can be complex and require specialized instrumentation and expertise.
High-Resolution Accurate Mass (HRAM) MS Provides highly accurate mass measurements, facilitating the confident identification of modified peptides. nih.govImproved confidence in identification and ability to perform retrospective data analysis.Higher instrument cost.
Fluorescent Probes Chemical probes that become fluorescent upon reaction with the target modification. nih.govEnables in situ imaging and quantification in biological systems.May have limited specificity and potential for off-target reactions.
Affinity Enrichment Use of antibodies or chemical tags to selectively capture modified peptides or proteins. mdpi.comReduces sample complexity and allows for the detection of low-abundance modifications.Can be biased towards known modifications and may have incomplete capture efficiency.

The integration of these advanced analytical platforms will be essential for creating comprehensive maps of S-cysteine modifications and for understanding their dynamic regulation in response to various stimuli.

Computational Chemistry and Molecular Dynamics Simulations for Structure-Function Relationships

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for investigating the structural and functional consequences of S-carboxyethylation on peptides and proteins. nih.govspringernature.com These in silico approaches provide insights at an atomic level that are often difficult to obtain through experimental methods alone.

MD simulations can be used to explore how the introduction of a carboxyethyl group on a cysteine residue alters the conformational landscape of a protein. nih.govmdpi.com This can reveal changes in protein stability, flexibility, and interactions with other molecules. mdpi.com For example, simulations can predict how S-carboxyethylation might affect the binding of a protein to its substrate, a receptor, or another protein, thereby providing a mechanistic understanding of its functional consequences.

Furthermore, computational methods can be employed to study the electronic properties of S-carboxyethyl-L-cysteine and how they influence its reactivity and interactions. The table below highlights some of the key applications of computational chemistry in the study of SCEC.

Computational MethodApplication in SCEC ResearchInsights Gained
Molecular Dynamics (MD) Simulations Simulating the behavior of SCEC-containing peptides and proteins over time. nih.govUnderstanding changes in protein conformation, stability, and dynamics upon modification.
Quantum Mechanics (QM) Calculations Investigating the electronic structure and reactivity of the SCEC side chain.Elucidating reaction mechanisms and predicting the likelihood of certain chemical transformations.
Docking Studies Predicting the binding of SCEC-modified peptides or proteins to their molecular partners.Identifying key interactions and predicting changes in binding affinity.
Free Energy Calculations Quantifying the energetic effects of S-carboxyethylation on protein stability and binding.Providing a thermodynamic basis for observed functional changes.

As computational power and algorithms continue to improve, these methods will play an increasingly important role in guiding experimental studies and in the rational design of proteins with novel functions based on the strategic incorporation of S-carboxyethyl-L-cysteine.

Integration into Multi-Disciplinary Approaches for Systems Chemical Biology

A comprehensive understanding of the roles of S-carboxyethyl-L-cysteine in complex biological systems requires its integration into multi-disciplinary approaches within the framework of systems chemical biology. nih.govescholarship.org This involves combining insights from chemistry, biology, and computational science to build a holistic picture of how this modification impacts cellular networks and organismal physiology.

Chemical biology tools, such as specifically designed molecular probes, are essential for tracking the formation and fate of S-carboxyethylated proteins in living systems. nih.gov These probes can be used in conjunction with advanced analytical techniques to identify the cellular contexts in which S-carboxyethylation occurs and the proteins that are targeted.

Systems-level analyses, including proteomics, metabolomics, and transcriptomics, can provide a global view of the cellular response to S-carboxyethylation. By integrating these large datasets, researchers can identify pathways and networks that are perturbed by this modification. The table below outlines how different disciplines contribute to a systems chemical biology understanding of SCEC.

DisciplineContribution to SCEC ResearchKey Methodologies
Chemical Biology Development of probes and reagents to study SCEC in its native environment.Synthesis of fluorescent probes, affinity tags, and photo-crosslinkers.
Proteomics Global identification and quantification of S-carboxyethylated proteins.Mass spectrometry-based proteomics, enrichment strategies.
Metabolomics Analysis of metabolic changes associated with S-carboxyethylation.LC-MS, GC-MS, and NMR-based metabolite profiling.
Computational Biology Integration of multi-omics data and modeling of SCEC-perturbed networks.Network analysis, pathway mapping, and predictive modeling.

By embracing a systems-level perspective, the scientific community can move beyond studying S-carboxyethyl-L-cysteine in isolation and begin to appreciate its multifaceted roles in the intricate web of life. This integrated approach will be crucial for translating fundamental discoveries into new diagnostic and therapeutic strategies.

Q & A

Q. What are the key considerations for synthesizing and purifying Boc-S-carboxyethyl-L-cysteine to ensure reproducibility?

Methodological Answer: Synthesis protocols should include detailed reaction conditions (e.g., stoichiometry, temperature, solvent system) and purification steps (e.g., column chromatography, recrystallization). For novel compounds, confirm identity via 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS). For known compounds, cite established methods and provide purity data (e.g., HPLC ≥95%). Reproducibility requires explicit documentation of deviations, such as solvent impurities or temperature fluctuations .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?

Methodological Answer: Use complementary techniques: 1H^1\text{H}-NMR for proton environments, IR spectroscopy for functional groups (e.g., carboxyethyl thioether), and HRMS for molecular weight confirmation. If spectral contradictions arise (e.g., unexpected peaks in NMR), cross-validate with alternative methods (e.g., X-ray crystallography) or replicate synthesis. Document anomalies in supplementary materials and discuss potential causes (e.g., stereochemical impurities) .

Q. How can this compound serve as a biochemical tool in studying thiol-mediated cellular processes?

Methodological Answer: Its carboxyethyl group enhances stability compared to free cysteine, making it suitable for probing redox dynamics or enzyme-substrate interactions. Design experiments to track thiol-disulfide exchange via fluorescent labeling (e.g., maleimide-based probes) or mass spectrometry. Include negative controls (e.g., cysteine-free analogs) to isolate specific effects .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer: Reconcile discrepancies by revisiting computational parameters (e.g., solvent models, DFT functionals) and validating with kinetic studies (e.g., stopped-flow spectroscopy). If experimental results deviate (e.g., slower reaction rates), consider steric hindrance from the Boc group or solvation effects. Publish raw data and computational scripts for peer validation .

Q. How should researchers design dose-response studies to investigate this compound’s therapeutic potential without bias?

Methodological Answer: Use blinded, randomized experimental designs with predefined endpoints (e.g., IC50_{50} values). Employ statistical power analysis to determine sample sizes and include dose ranges spanning orders of magnitude. Address confounding variables (e.g., cellular uptake efficiency) via normalization to internal controls (e.g., housekeeping proteins) .

Q. What statistical approaches are optimal for analyzing non-linear relationships in this compound’s bioactivity data?

Methodological Answer: Apply non-parametric tests (e.g., Spearman’s rank correlation) for non-normal distributions. For dose-response curves, use nonlinear regression models (e.g., Hill equation) and report 95% confidence intervals. Consult a statistician to assess heteroscedasticity or outliers .

Q. How can researchers ensure reproducibility of this compound’s effects across different cell lines or model organisms?

Methodological Answer: Standardize protocols for cell culture conditions (e.g., passage number, media composition) and in vivo models (e.g., genetic background). Use orthogonal assays (e.g., Western blotting alongside flow cytometry) to confirm mechanistic consistency. Publish detailed methodologies, including instrument calibration data .

Q. What ethical frameworks apply when studying this compound in animal models of disease?

Methodological Answer: Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints and sample size minimization. Justify the use of animal models by demonstrating translational relevance (e.g., pharmacokinetic profiling in rodents vs. human hepatocytes). Disclose conflicts of interest in funding sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.